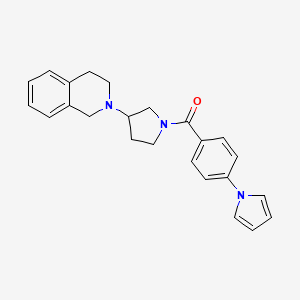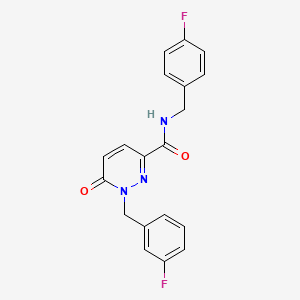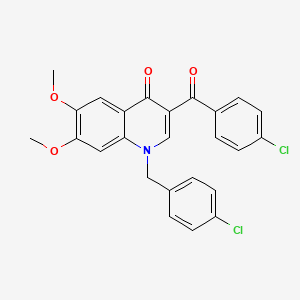
3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are characterized by a pyridine ring fused to a ketone-containing cyclohexa-2,4-diene. The presence of chlorobenzoyl and chlorobenzyl groups, as well as methoxy groups on the quinolinone core, suggests that this compound may have unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinolinone core, followed by the attachment of the chlorobenzoyl, chlorobenzyl, and methoxy groups. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the quinolinone core and the chlorobenzyl and chlorobenzoyl groups), polar bonds (from the carbonyl of the quinolinone and the methoxy groups), and halogen bonds (from the chlorine atoms).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy groups. The carbonyl group in the quinolinone core could be a site of nucleophilic attack, and the aromatic rings could undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups and aromatic rings could impact its solubility, melting point, and boiling point.Scientific Research Applications
Synthesis Methodologies
Researchers have developed methods for synthesizing related quinoline and isoquinoline derivatives, highlighting the compound's utility in organic chemistry. For instance, the synthesis of dimethoxy-6,7 (para-chlorobenzyl) isoquinoline derivatives through condensation and reaction processes showcases the versatility of quinoline compounds in creating labeled compounds for further study (Bouvier et al., 1987). Moreover, the construction of complex quinoline structures for potential alkaloidal systems points to the broad applicability of such compounds in exploring new pharmacological agents (Nagarajan et al., 1994).
Pharmacological Potential
The antimicrobial activity of 2-chloroquinoline containing pyrazoline derivatives, which share a structural resemblance to the target compound, underscores the potential of quinoline derivatives in developing new antimicrobials. These derivatives have shown efficacy against a range of bacterial and fungal strains, indicating the promise of quinoline compounds in therapeutic applications (Bawa et al., 2009).
Material Science
The exploration of quinoline derivatives extends into material science, where their properties are leveraged for applications such as tuning aggregation-enhanced emission and solid-state emission. The study of naphthalimide-based compounds, for instance, reveals the influence of quinoline structures on photophysical properties, aggregation behavior, and potential use in optoelectronic devices (Srivastava et al., 2016).
Safety And Hazards
As with any chemical compound, handling “3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin.
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, more specific information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets (SDS) for handling instructions and safety information.
properties
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-3-7-17(26)8-4-15)14-20(25(19)30)24(29)16-5-9-18(27)10-6-16/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSVCOEHXFQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

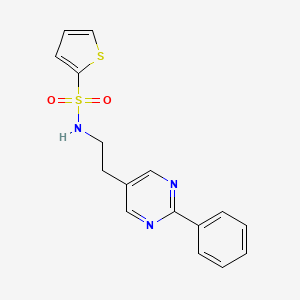
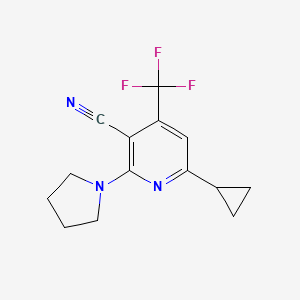
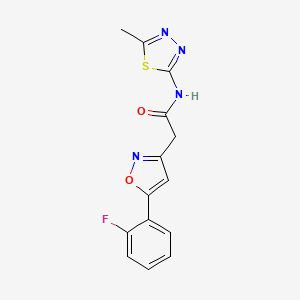
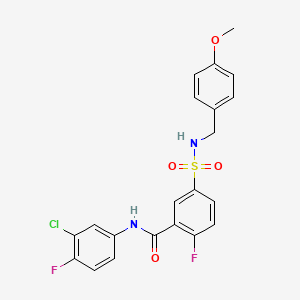
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)
![1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B2447366.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2447367.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2447371.png)
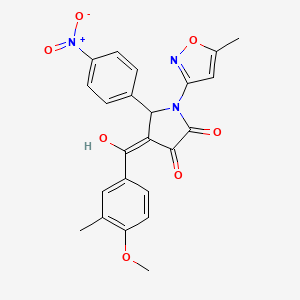
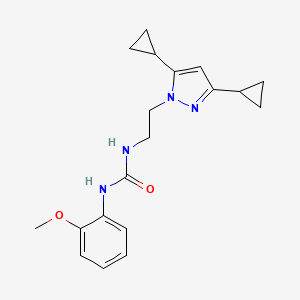

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2447376.png)
